(S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol Oxalate: Structural Elucidation, Synthesis, and Applications in Asymmetric Catalysis
(S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol Oxalate: Structural Elucidation, Synthesis, and Applications in Asymmetric Catalysis
Executive Summary
In the landscape of asymmetric synthesis and drug development, chiral amino alcohols derived from the natural "chiral pool" serve as indispensable building blocks. (S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol , commonly known as L-Tryptophanol , is a highly versatile chiral auxiliary and precursor utilized in the synthesis of complex alkaloids, oxazolidinones, and pharmaceutical active ingredients (APIs) such as Nek1 kinase inhibitors[1].
However, free amino alcohols are notoriously prone to oxidative degradation (often presenting as a browning viscous oil) and can be challenging to handle on a process scale. The strategic conversion of L-Tryptophanol into its oxalate salt ((S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol oxalate) resolves these physicochemical liabilities. The oxalate salt forms a highly crystalline, thermodynamically stable solid that resists oxidation, preserves enantiomeric purity, and standardizes stoichiometry for downstream synthetic applications[2].
This technical guide provides an in-depth analysis of the structural properties, optimized synthetic methodologies, and analytical characterization of L-Tryptophanol oxalate, designed for researchers and process chemists.
Structural and Physicochemical Profiling
L-Tryptophanol contains an electron-rich indole ring, a primary alcohol, and a chiral primary amine at the C2 position (S-configuration). In its oxalate form, the primary amine is protonated by oxalic acid, forming a stable 1:1 salt bridge network stabilized by extensive intermolecular hydrogen bonding.
Quantitative Data Summary
The following table delineates the core structural and physical parameters of both the free base and the oxalate salt forms[3][4][5].
| Property | Free Base (L-Tryptophanol) | Oxalate Salt |
| CAS Number | 2899-29-8 | 2899-30-1 |
| IUPAC Name | (2S)-2-amino-3-(1H-indol-3-yl)propan-1-ol | (2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-aminium hydrogen oxalate |
| Molecular Formula | C₁₁H₁₄N₂O | C₁₁H₁₄N₂O · C₂H₂O₄ (C₁₃H₁₆N₂O₅) |
| Molecular Weight | 190.24 g/mol | 280.28 g/mol |
| Appearance | Viscous liquid to light brown low-melting solid | Off-white to white crystalline powder |
| Chiral Center | C2 (S-configuration) | C2 (S-configuration) |
| Solubility | Soluble in MeOH, EtOAc, moderately in water | Soluble in hot water, MeOH; insoluble in non-polar organics |
Mechanistic Synthesis & Process Workflows
The preparation of L-Tryptophanol oxalate requires a highly chemoselective reduction of the carboxylic acid moiety of L-Tryptophan without compromising the integrity of the indole ring or inducing racemization at the α-carbon.
The Causal Logic of the Reduction System
Standard sodium borohydride (NaBH₄) is insufficiently electrophilic to reduce carboxylic acids. While Lithium Aluminum Hydride (LiAlH₄) is a common alternative, it is highly pyrophoric and can lead to over-reduction or side reactions with the indole nitrogen.
Expert Insight: The optimal methodology employs an in situ generation of diborane (B₂H₆) via the reaction of NaBH₄ with Iodine (I₂) in Tetrahydrofuran (THF)[1]. Diborane acts as a potent electrophilic reducing agent that rapidly coordinates with the electron-rich carboxylate oxygen, driving the reduction to the alcohol while strictly preserving the stereocenter.
Protocol: Stereoretentive Synthesis and Salification
Step 1: In Situ Diborane Reduction
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Charge a flame-dried, argon-purged reaction vessel with L-Tryptophan (1.0 eq) and anhydrous THF (0.5 M concentration).
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Add NaBH₄ (2.5 eq) in a single portion. The suspension will evolve minor amounts of hydrogen gas.
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Cool the vessel to 0 °C using an ice-water bath.
-
Dissolve I₂ (1.0 eq) in anhydrous THF and add dropwise over 45 minutes. Self-Validation: The brown color of iodine should rapidly dissipate as it reacts with NaBH₄ to form diborane and NaI.
-
Once addition is complete, heat the reaction to reflux (65 °C) for 16 hours.
-
Cool to 0 °C and carefully quench by the dropwise addition of Methanol (MeOH) until effervescence ceases, destroying excess borane.
-
Concentrate the mixture in vacuo, dissolve the residue in 20% aqueous NaOH, and extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the crude L-Tryptophanol free base[1].
Step 2: Oxalate Salt Crystallization
-
Dissolve the crude L-Tryptophanol free base in a minimal volume of warm absolute ethanol.
-
In a separate flask, dissolve anhydrous oxalic acid (1.05 eq) in absolute ethanol.
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Add the oxalic acid solution dropwise to the amino alcohol solution under vigorous stirring.
-
Self-Validation: A white precipitate should begin to form immediately upon addition, indicating successful salification.
-
Stir at room temperature for 2 hours, then cool to 4 °C overnight to maximize thermodynamic crystallization.
-
Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield L-Tryptophanol oxalate as a highly pure, white crystalline solid.
Synthesis workflow from L-Tryptophan to stable L-Tryptophanol Oxalate.
Analytical Characterization and Self-Validation
To ensure the integrity of the compound for downstream asymmetric catalysis, rigorous analytical validation is required.
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NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum (in DMSO-d₆) will show the characteristic indole protons (δ 6.9–7.6 ppm). Crucially, the methine proton (CH-NH₃⁺) will shift downfield compared to the free base due to protonation by oxalic acid. The oxalate counterion will present a distinct ¹³C signal around δ 165 ppm.
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Chiral HPLC: To validate the absence of racemization during the NaBH₄/I₂ reduction, perform chiral HPLC. Protocol: Derivatize a small aliquot of the free base with Marfey's Reagent (FDAA) or use a Chiralcel OD-H column (Hexane/IPA/DEA 80:20:0.1). The (S)-enantiomer should exhibit an enantiomeric excess (ee) of >98%.
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Mass Spectrometry (ESI-MS): In positive ion mode, the spectrum will show the free base [M+H]⁺ peak at m/z 191.1. The oxalate counterion is typically observed in negative ion mode at m/z 89.0[3].
Applications in Drug Development and Asymmetric Catalysis
The structural rigidity and stereochemical purity of L-Tryptophanol make it a privileged scaffold in advanced synthetic applications. The oxalate salt is typically "desalted" (treated with mild aqueous base and extracted) immediately prior to use to liberate the reactive nucleophilic amine and hydroxyl groups.
Chiral Auxiliaries (Evans-Type Oxazolidinones)
L-Tryptophanol is frequently reacted with diethyl carbonate or phosgene equivalents (e.g., triphosgene) to form chiral oxazolidinones. The bulky indole moiety provides exceptional steric shielding, allowing these auxiliaries to dictate the stereochemical outcome of subsequent aldol condensations or alkylations with high diastereomeric ratios (dr > 95:5)[6].
Bull-James Assembly & Enantiomeric Excess Determination
L-Tryptophanol is utilized in the Bull-James assembly , a three-component supramolecular protocol. By combining 2-formylphenylboronic acid, L-Tryptophanol, and an analyte diol, a diastereomeric iminoboronate ester (IBE) complex self-assembles. The indole ring of L-Tryptophanol provides anisotropic shielding effects, allowing the precise determination of the enantiomeric excess of the analyte via simple ¹H NMR spectroscopy[7].
Pharmaceutical Intermediates
The amino alcohol motif is a direct precursor to bioactive compounds. For instance, L-Tryptophanol derivatives have been utilized in the synthesis of potent Nek1 kinase inhibitors, which are critical in targeted therapies for polycystic kidney disease and certain malignancies. The (S)-configuration ensures the correct spatial orientation for hydrogen bonding within the kinase ATP-binding pocket[1].
Application pathway of L-Tryptophanol Oxalate as a chiral auxiliary.
References
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L-(-)-Tryptophanol | C11H14N2O | CID 6951149 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]
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Cas 2899-29-8, L-Tryptophanol Source: LookChem URL:[Link]
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L-色氨醇草酸酯|L-Tryptophanol oxalate|2899-30-1 - 物竞化学品数据库 Source: BaseChem URL:[Link]
-
Illuminating a Dark Kinase: Structure-Guided Design, Synthesis, and Evaluation of a Potent Nek1 Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Efficient iminoboronate complex formation for chiral derivatization and supramolecular assembly Source: University of Bath URL:[Link]
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Asymmetric imine arylation using aryl boroxines Source: ResearchGate URL:[Link]
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